4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine
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Overview
Description
4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine is a chemical compound with the molecular formula C8H8ClF3N2. It is a pyrimidine derivative characterized by the presence of a chloro group at the 4th position and a trifluorobutyl group at the 5th position of the pyrimidine ring. This compound is used as a building block in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides and reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or stannanes to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dechlorinated pyrimidines.
Scientific Research Applications
4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluorobutyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methylthio-5-pyrimidinecarboxylate
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
4-Chloro-5-(4,4,4-trifluorobutyl)pyrimidine is unique due to the presence of the trifluorobutyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its bioavailability and efficacy in various applications .
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
4-chloro-5-(4,4,4-trifluorobutyl)pyrimidine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-6(4-13-5-14-7)2-1-3-8(10,11)12/h4-5H,1-3H2 |
InChI Key |
NVWQTOYYDXFLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)CCCC(F)(F)F |
Origin of Product |
United States |
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